1-Heptyl-2-methylpiperazine
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Overview
Description
1-Heptyl-2-methylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound, this compound, is characterized by the presence of a heptyl group and a methyl group attached to the piperazine ring. It has the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol .
Preparation Methods
The synthesis of 1-Heptyl-2-methylpiperazine can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed . Industrial production methods typically involve large-scale synthesis using these established routes, ensuring high yield and purity.
Chemical Reactions Analysis
1-Heptyl-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
Scientific Research Applications
1-Heptyl-2-methylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Heptyl-2-methylpiperazine involves its interaction with specific molecular targets. Piperazine compounds are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Heptyl-2-methylpiperazine can be compared with other similar piperazine derivatives:
2-Methylpiperazine: This compound has a similar structure but lacks the heptyl group, which may affect its chemical reactivity and biological activity.
1-Methylpiperazine: Another related compound, differing by the absence of the heptyl group, which influences its physicochemical properties.
1,4-Dimethylpiperazine: This derivative has two methyl groups attached to the piperazine ring, altering its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-heptyl-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-4-5-6-7-9-14-10-8-13-11-12(14)2/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDYQPWPFYEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCNCC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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